Cas no 106572-02-5 (methyl 2-(2-{(tert-butoxy)carbonylamino}-3-phenylpropanamido)acetate)

methyl 2-(2-{(tert-butoxy)carbonylamino}-3-phenylpropanamido)acetate Chemical and Physical Properties
Names and Identifiers
-
- methyl 2-(2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanamido)acetate
- (S)-Methyl 2-(2-((tert-butoxycarbonyl)amino)-3-phenylpropanamido)acetate
- Methyl (tert-butoxycarbonyl)phenylalanylglycinate
- methyl(2-tert-butoxycarbonylamino-3-phenylpropionylamino)acetate
- Methyl (2-tert-butoxycarbonylamino-3-phenylpropionylamino)acetate
- methyl ({2-[(tert-butoxycarbonyl)amino]-3-phenylpropa
- Glycine, N-(N-carboxy-3-phenyl-DL-alanyl)-, N-tert-butyl methyl ester (7CI)
- methyl 2-(2-{(tert-butoxy)carbonylamino}-3-phenylpropanamido)acetate
-
- MDL: MFCD01046124
- Inchi: 1S/C17H24N2O5/c1-17(2,3)24-16(22)19-13(10-12-8-6-5-7-9-12)15(21)18-11-14(20)23-4/h5-9,13H,10-11H2,1-4H3,(H,18,21)(H,19,22)
- InChI Key: KRYDBLGWCUNDCJ-UHFFFAOYSA-N
- SMILES: O(C(NC(C(NCC(=O)OC)=O)CC1C=CC=CC=1)=O)C(C)(C)C
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 9
- Complexity: 439
- XLogP3: 1.9
- Topological Polar Surface Area: 93.7
methyl 2-(2-{(tert-butoxy)carbonylamino}-3-phenylpropanamido)acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1418204-100mg |
Methyl (tert-butoxycarbonyl)phenylalanylglycinate |
106572-02-5 | 95% | 100mg |
¥6924.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1418204-250mg |
Methyl (tert-butoxycarbonyl)phenylalanylglycinate |
106572-02-5 | 95% | 250mg |
¥6739.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1418204-1g |
Methyl (tert-butoxycarbonyl)phenylalanylglycinate |
106572-02-5 | 95% | 1g |
¥8478.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1418204-10g |
Methyl (tert-butoxycarbonyl)phenylalanylglycinate |
106572-02-5 | 95% | 10g |
¥31496.00 | 2024-08-09 | |
Enamine | EN300-296217-0.1g |
methyl 2-(2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanamido)acetate |
106572-02-5 | 0.1g |
$364.0 | 2023-09-06 | ||
Enamine | EN300-296217-0.5g |
methyl 2-(2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanamido)acetate |
106572-02-5 | 0.5g |
$397.0 | 2023-09-06 | ||
Enamine | EN300-296217-1.0g |
methyl 2-(2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanamido)acetate |
106572-02-5 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-296217-0.25g |
methyl 2-(2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanamido)acetate |
106572-02-5 | 0.25g |
$381.0 | 2023-09-06 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01035932-1g |
Methyl 2-(2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanamido)acetate |
106572-02-5 | 95% | 1g |
¥1750.0 | 2023-04-06 | |
Enamine | EN300-296217-5.0g |
methyl 2-(2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanamido)acetate |
106572-02-5 | 5.0g |
$908.0 | 2023-02-28 |
methyl 2-(2-{(tert-butoxy)carbonylamino}-3-phenylpropanamido)acetate Related Literature
-
Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
-
Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
-
4. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
Additional information on methyl 2-(2-{(tert-butoxy)carbonylamino}-3-phenylpropanamido)acetate
Methyl 2-(2-{(tert-butoxy)carbonylamino}-3-phenylpropanamido)acetate (CAS No. 106572-02-5): An Overview of Its Structure, Synthesis, and Applications
Methyl 2-(2-{(tert-butoxy)carbonylamino}-3-phenylpropanamido)acetate (CAS No. 106572-02-5) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as a protected amino acid ester, is a key intermediate in the synthesis of various bioactive molecules and peptides. Its unique structure and chemical properties make it an essential building block in the development of novel therapeutics and diagnostic agents.
The molecular structure of methyl 2-(2-{(tert-butoxy)carbonylamino}-3-phenylpropanamido)acetate is characterized by a central methyl ester group, an amido linkage, and a tert-butoxycarbonyl (Boc) protecting group on the amino moiety. The presence of the Boc group ensures that the amino functionality remains protected during synthetic manipulations, allowing for selective reactions at other sites of the molecule. This feature is particularly useful in multistep syntheses where controlled deprotection is required.
Recent advancements in synthetic methodologies have led to the development of efficient and scalable routes for the preparation of methyl 2-(2-{(tert-butoxy)carbonylamino}-3-phenylpropanamido)acetate. One such method involves the coupling of N-Boc-L-phenylalanine with methyl bromoacetate in the presence of a coupling reagent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). This reaction typically proceeds under mild conditions, yielding high yields and excellent purity. The resulting compound can be further modified through various chemical transformations to produce a wide range of derivatives with diverse biological activities.
In the context of medicinal chemistry, methyl 2-(2-{(tert-butoxy)carbonylamino}-3-phenylpropanamido)acetate has been extensively studied for its potential applications in drug discovery. Its structural similarity to natural amino acids makes it an attractive candidate for the design of peptidomimetics, which are synthetic compounds that mimic the structure and function of peptides. These peptidomimetics can be used to target specific biological pathways or receptors, offering new avenues for the treatment of various diseases.
One notable application of methyl 2-(2-{(tert-butoxy)carbonylamino}-3-phenylpropanamido)acetate is in the development of inhibitors for proteases, enzymes that play crucial roles in many physiological processes. For example, researchers have utilized this compound as a starting material to synthesize potent inhibitors of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and have been implicated in conditions such as cancer metastasis and arthritis. By selectively inhibiting MMPs, these compounds can potentially slow down disease progression and improve patient outcomes.
Beyond its use in drug discovery, methyl 2-(2-{(tert-butoxy)carbonylamino}-3-phenylpropanamido)acetate has also found applications in diagnostic imaging. The ability to modify this compound with various functional groups allows for the creation of imaging agents that can be used to visualize specific biomarkers or cellular processes. For instance, conjugation with fluorescent dyes or radiolabels can enable real-time monitoring of disease progression or treatment efficacy using techniques such as fluorescence microscopy or positron emission tomography (PET).
The versatility and synthetic accessibility of methyl 2-(2-{(tert-butoxy)carbonylamino}-3-phenylpropanamido)acetate make it an invaluable tool in both academic research and industrial settings. Its use as a building block for complex molecules has facilitated significant advancements in areas such as protein engineering, combinatorial chemistry, and high-throughput screening. As research continues to uncover new applications for this compound, its importance in the field of medicinal chemistry is likely to grow even further.
In conclusion, methyl 2-(2-{(tert-butoxy)carbonylamino}-3-phenylpropanamido)acetate (CAS No. 106572-02-5) is a multifaceted compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique structural features and chemical properties make it an essential intermediate in the synthesis of bioactive molecules and peptides. Ongoing research into its potential uses continues to expand its impact on drug discovery and diagnostic imaging, highlighting its significance as a key player in modern chemical biology.
106572-02-5 (methyl 2-(2-{(tert-butoxy)carbonylamino}-3-phenylpropanamido)acetate) Related Products
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)
- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 855474-56-5(butyl(hexan-2-yl)amine)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
